molecular formula C14H16ClN3OS B11174133 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B11174133
M. Wt: 309.8 g/mol
InChI Key: RTSDDNPJCQJJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is reacted with 3-methylbutanamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H16ClN3OS/c1-9(2)7-12(19)16-14-18-17-13(20-14)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18,19)

InChI Key

RTSDDNPJCQJJPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.